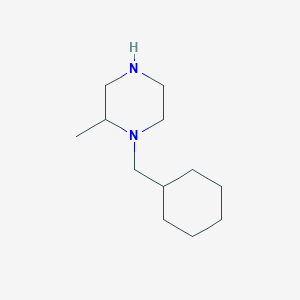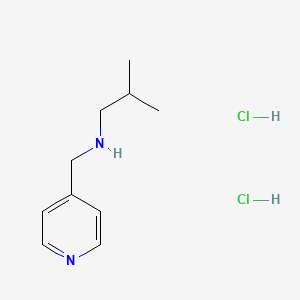amine hydrochloride CAS No. 1240590-72-0](/img/structure/B6361871.png)
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride” is a chemical compound. Its molecular formula is C14H22ClNO . Unfortunately, there’s limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of a similar compound, (2E)-3-(2-Methoxyphenyl)-2-propen-1-yl acetate, has been elucidated using single-crystal X-ray diffraction technique . The same technique could potentially be used for “(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride”.科学的研究の応用
Overview
The compound "(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride" has been a subject of interest in various scientific studies. However, direct studies specifically focusing on this exact compound were not identified in the recent scientific literature. Therefore, to provide valuable insights, we explore related research areas and compounds that share structural similarities or functional groups, offering a broader understanding of potential research applications.
Relevance to Environmental Estrogens
Research on compounds with estrogenic activity, such as Methoxychlor, a chlorinated hydrocarbon pesticide, highlights the significance of studying chemicals with proestrogenic activity for their potential environmental and health impacts. Methoxychlor's metabolism in vivo to its active estrogenic form and its effects on fertility and development emphasize the importance of understanding similar compounds' biological and environmental interactions (Cummings, 1997).
Chemical Warfare Agent Degradation
The degradation products of chemical warfare agents, including sulfur mustards and nerve agents, have been studied for their environmental fate and toxicity. Such research underlines the necessity of exploring the degradation pathways and toxicological profiles of structurally related compounds to assess potential risks and develop decontamination strategies (Munro et al., 1999).
Anticancer and Antitumorigenic Effects
Studies on estrogen metabolites, like 2-methoxyestradiol, have shown antitumorigenic and antiangiogenic effects, suggesting that structurally related compounds could also have potential therapeutic applications in cancer treatment. Understanding the metabolic formation and action mechanisms of similar compounds may contribute to developing novel anticancer strategies (Zhu & Conney, 1998).
Synthetic Pathways and Structural Properties
Research into the synthesis and structural properties of novel compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides insight into synthetic routes and potential applications of structurally related compounds. These studies can inform the development of new materials with desired chemical and physical properties (Issac & Tierney, 1996).
Analytical Techniques in Biomedical Research
The development of analytical techniques for identifying and quantifying carcinogenic compounds and their metabolites in biological matrices emphasizes the importance of advanced analytical methods in research. Such methods facilitate the study of the biological effects and exposure levels of related compounds, contributing to a better understanding of their health implications (Teunissen et al., 2010).
将来の方向性
The future research directions for “(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride” could include further exploration of its synthesis, characterization, and potential biological activities. Given the activities of similar compounds, it could be of interest in fields like medicinal chemistry and materials science .
特性
IUPAC Name |
N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-12(2)11-15-10-6-8-13-7-4-5-9-14(13)16-3;/h4-9,12,15H,10-11H2,1-3H3;1H/b8-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGQFJJRYLJTNO-WVLIHFOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC=CC1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC/C=C/C1=CC=CC=C1OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6361790.png)
![3,5-Dibromo-1-[(3-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361806.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361811.png)
![3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361816.png)
![4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6361820.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361830.png)

![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6361847.png)
![2-Methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6361864.png)
amine](/img/structure/B6361865.png)
![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol hydrochloride](/img/structure/B6361868.png)

amine hydrochloride](/img/structure/B6361882.png)